molecular formula C14H21N5O B5422281 N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5422281
M. Wt: 275.35 g/mol
InChI Key: VHDQLFFYNGEOLF-ZYHUDNBSSA-N
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Description

The compound “N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . They have also shown potential antimicrobial properties .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the design and creation of new heterocyclic derivatives . The process can be carried out using both green and conventional methods . All synthesized candidates are chemically confirmed using spectroscopic methods .


Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is characterized by a fused nitrogen-containing heterocycle . This structure is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are primarily related to their synthesis. The reaction mechanism is often illustrated using Density Functional Theory (DFT) .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines is primarily through the inhibition of CDK2 . This inhibition targets tumor cells in a selective manner . The compounds also show significant alteration in cell cycle progression, in addition to apoptosis induction within certain cells .

Future Directions

The future directions in the research of pyrazolo[3,4-d]pyrimidines involve their potential use as MTOR kinase and PI3 kinase inhibitors . There is also interest in exploring their dual activities and optimizing for anti-infection effects alongside antitumor efficacy .

Properties

IUPAC Name

N-[(1R,2S)-2-(methoxymethyl)cyclopentyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O/c1-9-16-13(11-7-15-19(2)14(11)17-9)18-12-6-4-5-10(12)8-20-3/h7,10,12H,4-6,8H2,1-3H3,(H,16,17,18)/t10-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDQLFFYNGEOLF-ZYHUDNBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NC3CCCC3COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C2C=NN(C2=N1)C)N[C@@H]3CCC[C@@H]3COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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